molecular formula C13H28O B7820856 2-Tridecanol CAS No. 67989-40-6

2-Tridecanol

Cat. No.: B7820856
CAS No.: 67989-40-6
M. Wt: 200.36 g/mol
InChI Key: HKOLRKVMHVYNGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tridecanol, also known as tridecan-2-ol, is a secondary alcohol with the molecular formula C13H28O. It is a colorless to pale yellow liquid or solid, depending on the temperature. This compound is part of the fatty alcohol family and is used in various industrial and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tridecanol can be synthesized through several methods:

    Hydrogenation of Tridecanone: One common method involves the hydrogenation of tridecanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions.

    Reduction of Tridecanoic Acid: Another method involves the reduction of tridecanoic acid using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods:

Chemical Reactions Analysis

2-Tridecanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to tridecanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to tridecane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride can produce tridecyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Tridecanone.

    Reduction: Tridecane.

    Substitution: Tridecyl chloride.

Scientific Research Applications

2-Tridecanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Tridecanol involves its interaction with cell membranes. As an amphipathic molecule, it can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis or inhibition of cellular processes, such as the activity of membrane-bound enzymes like H±ATPase .

Comparison with Similar Compounds

2-Tridecanol can be compared with other fatty alcohols such as:

    1-Tridecanol: A primary alcohol with similar applications but different reactivity due to its primary hydroxyl group.

    Dodecanol (C12H26O): A shorter chain alcohol with similar surfactant properties but different physical and chemical properties.

    Tetradecanol (C14H30O): A longer chain alcohol with higher melting and boiling points, used in similar industrial applications.

Uniqueness: this compound’s secondary alcohol structure provides unique reactivity compared to primary alcohols, making it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

tridecan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOLRKVMHVYNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987402
Record name Tridecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

mp = 23 deg C; [ChemIDplus] Colorless melt; mp = 29-30 deg C; [MSDSonline]
Record name 2-Tridecanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8626
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1653-31-2, 67989-40-6
Record name 2-Tridecanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1653-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridecan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcohols, C11-15-secondary
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067989406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-TRIDECANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9499
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alcohols, C11-15-secondary
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tridecan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40987402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcohols, C11-15-secondary
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.810
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridecan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Tridecanol
Reactant of Route 2
Reactant of Route 2
2-Tridecanol
Reactant of Route 3
Reactant of Route 3
2-Tridecanol
Reactant of Route 4
Reactant of Route 4
2-Tridecanol
Reactant of Route 5
Reactant of Route 5
2-Tridecanol
Reactant of Route 6
Reactant of Route 6
2-Tridecanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.